6-(3-Methoxyphenoxy)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenoxy)pyridine-3-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent, elevated temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants used. In the case of the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which can be further functionalized for various applications.
Scientific Research Applications
6-(3-Methoxyphenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be compared with other boronic acids and esters used in Suzuki-Miyaura coupling:
3-Methoxyphenylboronic acid: Similar structure but lacks the pyridine ring, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position, affecting its reactivity and selectivity.
6-Methoxy-3-pyridinylboronic acid: Similar to this compound but without the phenoxy group, which may limit its applications in certain reactions.
The unique combination of the pyridine ring and the 3-methoxyphenoxy group in this compound provides distinct advantages in terms of reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJZYPOHOACOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.